1,4-Thiazepan-5-one

Beschreibung

Significance of Heterocyclic Scaffolds in Modern Chemical Biology and Drug Discovery

Heterocyclic compounds are fundamental building blocks in the development of new drugs and play a crucial role in chemical biology. mdpi.comresearchgate.net Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in medicinal chemistry. mdpi.comijprajournal.com Over 85% of all biologically active chemical entities contain a heterocyclic component, a testament to their central role in drug design. nih.gov These scaffolds can mimic natural biological molecules, enhancing their therapeutic efficacy. ijprajournal.com

The utility of heterocyclic structures lies in their capacity to be systematically modified to fine-tune pharmacological properties. rroij.com Medicinal chemists utilize these scaffolds to alter characteristics such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. nih.gov By making strategic modifications like altering substitution patterns or introducing new functional groups, researchers can enhance a compound's potency, selectivity, and metabolic stability. rroij.com This iterative process of design and synthesis is central to lead optimization in drug discovery. mdpi.comrroij.com

Furthermore, heterocyclic scaffolds are instrumental in tackling the challenge of drug resistance in infectious diseases and cancer. rroij.com The versatility of heterocyclic chemistry allows for the creation of novel compounds that can circumvent existing resistance mechanisms or work in synergy with current drugs. rroij.com

Overview of Thiazepine Derivatives and Their Research Prominence

Thiazepines, a class of seven-membered heterocycles containing both nitrogen and sulfur, hold a prominent position in medicinal chemistry due to their diverse biological activities. cibtech.orgchemmethod.com These compounds have been investigated for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. cibtech.orgchemmethod.com The thiazepine skeleton serves as a core structure in several established drugs and is a valuable building block for designing new bioactive molecules. cibtech.orgnih.gov

The 1,4-thiazepine isomer, in particular, is a privileged structure in medicinal chemistry. cibtech.orgsci-hub.se Its derivatives are found in numerous natural and synthetic compounds with significant biological activity. cibtech.org The fusion of 1,4-thiazepine rings with other aromatic or heteroaromatic systems has yielded compounds with compelling pharmacological profiles. cibtech.org Research has demonstrated that derivatives of thiazepanones, the reduced form of thiazepines, can exhibit antimicrobial, antifungal, and anticancer properties. smolecule.com The broad spectrum of biological activities associated with thiazepine derivatives underscores their importance as a focal point for ongoing research and development in medicinal chemistry. cibtech.orgontosight.ai

Specific Research Focus on the 1,4-Thiazepan-5-one Core Structure

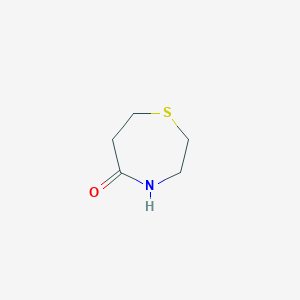

The this compound core is a specific heterocyclic scaffold that has garnered significant research interest. This seven-membered ring contains a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. vulcanchem.com The unique three-dimensional arrangement of these atoms creates multiple sites for chemical interactions, influencing the molecule's physical properties, reactivity, and biological interactions. vulcanchem.com

The synthesis of the this compound ring system is a key area of investigation. Common synthetic strategies involve the cyclization of open-chain precursors that contain both sulfur and nitrogen functionalities. vulcanchem.comresearchgate.net For instance, the reaction of α,β-unsaturated esters with amino thiols provides an efficient route to 1,4-thiazepanones. researchgate.net Another approach involves a multistep synthesis starting from an N-Boc protected aziridine (B145994), which undergoes ring-opening with β-mercaptopropionic acid followed by cyclization. researchgate.net

The this compound structure serves as a valuable intermediate for creating more complex molecules. vulcanchem.com For example, it is a key intermediate in the synthesis of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor. The reactivity of the core allows for various chemical transformations, including oxidation of the sulfur atom to form sulfoxides or sulfones, and substitution reactions at the nitrogen atom. These modifications enable the generation of diverse libraries of compounds for screening and structure-activity relationship (SAR) studies. rroij.comvulcanchem.com

Recent research has also explored the use of this compound in bioconjugation. A stable this compound core can be formed by the reaction of specific reagents with N-terminal cysteine residues on peptides and proteins, offering a method for site-selective protein modification. enamine.netresearchgate.netresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-thiazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUWZZKYXPWDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301568 | |

| Record name | 1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-98-2 | |

| Record name | 2896-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-thiazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Development for 1,4 Thiazepan 5 One

Regio- and Stereoselective Synthesis Approaches

The controlled synthesis of 1,4-thiazepan-5-one and its derivatives often requires precise control over regiochemistry and stereochemistry. Methodologies have been developed that address these challenges through both one-pot and multi-step strategies, utilizing specific reagents and catalysts to direct the formation of the desired seven-membered ring.

One-Pot Cyclization Methodologies

One-pot syntheses offer an efficient and atom-economical approach to the this compound scaffold by minimizing intermediate isolation and purification steps. These methods often involve tandem reactions where initial conjugate addition is followed by an intramolecular cyclization.

A prominent one-pot strategy involves the reaction of 1,2-amino thiols with α,β-unsaturated esters. nih.gov This tandem conjugate addition-cyclization reaction provides direct access to 1,4-thiazepan-5-ones. Historically, these cyclizations were often slow, taking several days to complete and resulting in low yields. nih.gov

Recent advancements have significantly improved this methodology. The use of trifluoroethyl esters as substrates, for example, has been shown to accelerate the reaction, reducing completion times to under three hours. nih.gov This improvement is attributed to the moderate reactivity of the trifluoroethyl ester, which facilitates both the initial thiol conjugate addition and the subsequent intramolecular lactamization under milder conditions. nih.govresearchgate.net This enhanced protocol not only improves yields but also broadens the substrate scope, in many cases producing 1,4-thiazepan-5-ones of sufficient purity to not require chromatographic separation. nih.gov

| Method | Substrate | Reaction Time | Yield | Key Features |

|---|---|---|---|---|

| Traditional Method | α,β-Unsaturated Esters | 3-7 days | Low to moderate (e.g., 32%) | Slow reaction kinetics. nih.gov |

| Improved One-Pot Method | α,β-Unsaturated Trifluoroethyl Esters | 0.5 - 3 hours | Good | Rapid, high yield, broad substrate scope, often no chromatography needed. nih.govresearchgate.net |

A novel and highly selective method utilizes monosubstituted cyclopropenone (CPO) reagents for the synthesis of the this compound linkage. acs.orgresearchgate.netunirioja.es This approach is particularly effective for its chemoselectivity toward the 1,2-aminothiol functionality, such as that found in N-terminal cysteine residues of peptides and proteins. acs.orgchemrxiv.orgresearchgate.net

The reaction proceeds under mild, biocompatible conditions and involves a sequential conjugate addition of the thiol group to the cyclopropenone, followed by an intramolecular attack by the adjacent amine. chemrxiv.orgresearchgate.net This sequence triggers a ring-expansion of the strained three-membered cyclopropenone ring to form the stable seven-membered this compound structure. acs.orgchemrxiv.org The reaction typically results in two pairs of diastereomeric regioisomers. chemrxiv.org The stability and aromatic character of the cyclopropenone reagent contribute to the success of this methodology. researchgate.net

| Feature | Description |

|---|---|

| Reagent | Monosubstituted Cyclopropenone (CPO) |

| Mechanism | Conjugate addition followed by intramolecular cyclization and ring expansion. acs.org |

| Selectivity | Highly selective for 1,2-aminothiols (e.g., N-terminal cysteine). acs.orgunirioja.es |

| Conditions | Mild, biocompatible, aqueous buffer (pH 7.0). chemrxiv.org |

| Product | Stable this compound linkage. acs.orgresearchgate.net |

Utilization of α,β-Unsaturated Esters and 1,2-Amino Thiols

Multi-Step Organic Synthesis Routes

Multi-step syntheses provide an alternative, often more classical, approach to constructing the this compound ring system. These routes allow for the stepwise assembly and modification of the molecule, which can be advantageous for creating complex or highly substituted derivatives.

Piperidine (B6355638) can be employed as a catalyst in condensation reactions to form the thiazepine ring structure. evitachem.com In this context, piperidine facilitates the reaction between starting materials such as 5-substituted 2-amino benzenethiols and hetero chalcones. evitachem.com This base-catalyzed condensation is a common strategy for constructing heterocyclic systems. For example, piperidine is used in Claisen-Schmidt condensations to prepare chalcones, which can serve as precursors for various heterocycles. nih.gov

Triethylamine (B128534) is another base frequently used to mediate the synthesis of thiazepine derivatives. evitachem.com It is effective in promoting the reaction between components like 2-aminoethanethiol hydrochloride and chalcones. evitachem.com The triethylamine neutralizes the hydrochloride salt and facilitates the nucleophilic addition of the thiol to the chalcone, followed by cyclization to yield the desired thiazepine product. evitachem.com This method is often carried out in solvents like dimethylformamide or ethanol (B145695) at room temperature or slightly elevated temperatures to ensure sufficient reaction rates. evitachem.com

Nucleophilic Ring Opening of Aziridine (B145994) Moieties Followed by Cyclization

A versatile strategy for constructing the this compound core involves the nucleophilic ring-opening of aziridines. illinois.eduwikipedia.org Aziridines, as strained three-membered heterocycles, are susceptible to ring-opening by various nucleophiles, providing a pathway to functionalized acyclic intermediates that can undergo subsequent cyclization. illinois.eduwikipedia.org

One documented approach involves a multistep synthesis starting from an N-Boc protected aziridine. researchgate.net This method highlights the utility of aziridines as key building blocks for constructing the thiazepan-5-one ring system. researchgate.net The regioselective opening of the aziridine ring is a critical step, influenced by the substituents on the aziridine and the nature of the nucleophile. frontiersin.orgmdpi.com

A study by Shankaran and co-workers detailed a multistep synthesis of a this compound derivative commencing with an N-Boc aziridine. researchgate.net This underscores the practical application of this methodology in accessing complex thiazepan-5-one structures.

Generation from 5-Substituted 2-Amino Benzenethiols and Hetero Chalcones

The condensation reaction between 2-amino benzenethiols and chalcones or their hetero-analogues presents another important route to this compound derivatives, particularly those fused with a benzene (B151609) ring (benzothiazepinones). Chalcones, which are α,β-unsaturated ketones, serve as key electrophilic partners in these reactions. nih.govmdpi.comaaru.edu.jo

A common method involves a piperidine-mediated condensation. evitachem.com In this approach, piperidine acts as a base to catalyze the reaction between a 5-substituted 2-amino benzenethiol (B1682325) and a hetero chalcone, leading to the formation of the thiazepine ring structure. evitachem.com This method is notable for its operational simplicity.

The reaction mechanism typically proceeds through a Michael addition of the thiol group to the α,β-unsaturated system of the chalcone, followed by an intramolecular condensation between the amino group and the carbonyl group, leading to the cyclized product. The choice of solvent and reaction temperature are key parameters that can influence the reaction rate and yield. evitachem.com Common solvents include dimethylformamide (DMF) and ethanol. evitachem.com

| Catalyst | Reactants | Solvent | Key Features |

| Piperidine | 5-Substituted 2-Amino Benzenethiols, Hetero Chalcones | Dimethylformamide (DMF) or Ethanol | Mediates condensation to form the thiazepine ring. evitachem.com |

| Triethylamine | 2-Aminoethanethiol hydrochloride, Chalcones | Not specified | Used for the synthesis of similar thiazepine derivatives. evitachem.com |

This table summarizes catalytic systems used in the synthesis of thiazepine derivatives from aminothiols and chalcones.

Enantioselective Synthesis Strategies for Chiral this compound Derivatives

The development of enantioselective methods for synthesizing chiral this compound derivatives is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry.

One prominent strategy is catalytic asymmetric synthesis , which employs chiral catalysts to control the stereochemical outcome of the reaction. For instance, chiral palladium complexes have been utilized to enhance enantioselectivity in the synthesis of related heterocyclic structures. nih.gov These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Another powerful technique is enzymatic dynamic kinetic resolution (DKR) . This method is particularly useful for resolving racemic mixtures. In the synthesis of a specific derivative, (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate for the ACE inhibitor Temocapril, Candida antarctica lipase (B570770) B (CAL-B) is used. The enzyme selectively acetylates the (6R)-enantiomer of a racemic amine intermediate, allowing for the separation of the desired enantiomer. This biocatalytic approach can achieve very high enantiomeric excess (ee).

| Method | Catalyst/Enzyme | Key Principle | Outcome |

| Catalytic Asymmetric Synthesis | Chiral Palladium Complexes | Enantioselective bond formation. nih.gov | High enantioselectivity in forming the heterocyclic ring. |

| Enzymatic Dynamic Kinetic Resolution (DKR) | Candida antarctica lipase B (CAL-B) | Selective enzymatic acylation of one enantiomer. | Separation of enantiomers with high ee (e.g., >99%). |

This table outlines key enantioselective strategies for the synthesis of chiral this compound derivatives.

The choice of strategy often depends on the specific target molecule and the desired scale of the synthesis. While catalytic asymmetric synthesis offers direct access to the chiral product, DKR provides an efficient means of resolving racemates, which may be more readily available.

Sustainable Catalytic Approaches in this compound Synthesis

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable catalytic approaches for the synthesis of 1,4-thiazepan-5-ones. mdpi.comrsc.org These methods aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. mdpi.com

Heterogeneous catalysis offers significant advantages in this regard. The use of solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused. rsc.org For example, the use of a recyclable heterogeneous solid acid catalyst has been reported for the synthesis of related thiazepine derivatives, offering a mild, simple, and efficient procedure. researchgate.net

Biocatalysis , as mentioned in the enantioselective synthesis section, is another cornerstone of sustainable chemistry. Enzymes operate under mild conditions (pH, temperature) and in aqueous media, reducing the need for harsh organic solvents and reagents. The high selectivity of enzymes also minimizes the formation of byproducts, leading to cleaner reaction profiles.

Microwave-assisted synthesis has also emerged as a green technology. Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including those related to 1,4-thiazepan-5-ones. nih.gov This technique often leads to more energy-efficient processes compared to conventional heating.

| Approach | Key Features | Advantages |

| Heterogeneous Catalysis | Use of solid-supported catalysts. rsc.org | Easy catalyst recovery and reuse, simplified purification. rsc.orgresearchgate.net |

| Biocatalysis | Employment of enzymes as catalysts. | Mild reaction conditions, high selectivity, reduced waste. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, improved yields, energy efficiency. nih.gov |

This table highlights sustainable catalytic approaches applicable to the synthesis of this compound and related heterocycles.

The adoption of these sustainable catalytic approaches is crucial for the environmentally responsible production of pharmacologically important molecules like this compound.

Mechanistic Investigations of 1,4 Thiazepan 5 One Formation

Reaction Mechanism Elucidation via Experimental and Computational Studies

Experimental and computational studies have been instrumental in mapping the reaction pathways for 1,4-thiazepan-5-one synthesis. These investigations have explored various precursors and reaction conditions, leading to a detailed understanding of the involved molecular transformations. nih.govmdpi.com

A primary route to the this compound ring system involves a tandem sequence of conjugate addition followed by intramolecular cyclization. nih.gov This strategy is often employed using α,β-unsaturated esters or amides as starting materials and a bifunctional nucleophile like cysteamine (B1669678).

One-pot tandem reactions have been developed where cysteamine reacts with an α,β-unsaturated ester. nih.gov Mechanistically, the process is believed to commence with the conjugate addition of the thiol group of cysteamine to the electrophilic β-carbon of the unsaturated ester. nih.gov This step is favored over an initial acylation of the amine. Following the initial Michael addition, the pendant amino group performs an intramolecular nucleophilic attack on the ester's carbonyl carbon, leading to cyclization and the formation of the seven-membered thiazepanone ring. nih.gov The use of trifluoroethyl esters has been shown to be effective as their moderate reactivity facilitates the desired sequence, ensuring conjugate addition precedes cyclization. nih.gov

Another explored pathway involves the use of bifunctional NHS-activated acrylates. mdpi.comresearchgate.net In this mechanism, the thiol group of an N-terminal cysteine residue first attacks the Michael acceptor (the acrylate (B77674) double bond). mdpi.com Subsequently, the amino group attacks the N-hydroxysuccinimide (NHS)-activated ester, triggering cyclization to yield the this compound product. mdpi.com

| Pathway | Key Reactants | Mechanistic Steps | Reference |

|---|---|---|---|

| Tandem Conjugate Addition/Cyclization | α,β-Unsaturated Ester + Cysteamine | 1. Thiol conjugate addition to β-carbon. 2. Intramolecular acylation by the amino group. | nih.gov |

| Amino-Sulfhydryl Stapling | NHS-Activated Acrylate + N-terminal Cysteine | 1. Thiol attack on the acrylate (Michael addition). 2. Amino group attack on the NHS-ester, causing cyclization. | mdpi.com |

A highly selective method for forming the this compound linkage involves the reaction of monosubstituted cyclopropenones with 1,2-aminothiols, such as N-terminal cysteine residues. nih.govnih.gov This reaction is characterized by a unique ring-expansion mechanism that ensures high specificity and stability of the final conjugate. nih.govchemrxiv.org

The reaction proceeds through a multi-step sequence elucidated by quantum mechanical calculations: nih.govnih.gov

Conjugate Addition: The process starts with a nucleophilic conjugate addition of the cysteamine thiolate to the β-carbon of the cyclopropenone ring. nih.gov This initial addition is generally reversible and endergonic. nih.gov

Intramolecular Cyclization: The pendant amino group then performs an intramolecular nucleophilic attack on the cyclopropanone (B1606653) carbonyl. This step is favored due to the significant strain released when the carbonyl carbon rehybridizes from sp² to sp³, leading to a bicyclic 2-thia-5-azabicyclo[4.1.0]heptane intermediate. nih.govchemrxiv.org

Ring Expansion: The deprotonated bicyclic intermediate undergoes a rapid ring-expansion, a process that shares mechanistic similarities with Favorskii rearrangements. nih.govacs.org This irreversible step is the thermodynamic driving force of the reaction, leading to the highly stable seven-membered this compound ring. chemrxiv.org The formation of the final product is strongly exothermic. nih.gov

This ring-opening and expansion sequence is crucial for the reaction's specificity for 1,2-aminothiols over simple thiols, as the latter can only participate in the initial, reversible conjugate addition. nih.govamazonaws.com

Exploration of Conjugate Addition and Cyclization Pathways

Kinetic Studies and Reaction Rate Determination in Aqueous Environments

Kinetic analysis of this compound formation provides critical insights into reaction efficiency, especially under biocompatible conditions. For the reaction between a monosubstituted cyclopropenone and L-cysteine ethyl ester in an aqueous buffer (pH 7), the kinetics have been thoroughly evaluated. nih.gov

The reaction was monitored by tracking the disappearance of the cyclopropenone starting material via HPLC. nih.gov The analysis revealed the reaction follows second-order kinetics. nih.gov At 4°C, the second-order rate constant was determined to be 3.0 M⁻¹·s⁻¹. nih.govacs.org This rate is comparable to other significant bioconjugation reactions, such as the CBT-cysteine ligation (9.19 M⁻¹·s⁻¹) and certain strain-promoted azide-alkyne cycloadditions, even though those are often performed at higher temperatures. nih.govacs.org Extrapolating the rate constant for the cyclopropenone-cysteine reaction to 37°C gives a value of 67 M⁻¹·s⁻¹, indicating a very efficient process under physiological temperatures. acs.org

Further kinetic studies have utilized fluorescent probes, such as coumarin-based NHS-activated acrylamides, to monitor the reaction. researchgate.net When reacting with cysteine, these probes exhibit a fluorescence turn-on effect, allowing for real-time tracking of the this compound formation under second-order conditions in aqueous potassium phosphate (B84403) buffer (KPi) at pH 7.0. researchgate.net

| Reaction System | Conditions | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Cyclopropenone 1 + L-cysteine ethyl ester | Aqueous Buffer, pH 7, 4 °C | Second-order rate constant (k₂) | 3.0 M⁻¹·s⁻¹ | nih.govacs.org |

| Coumarin NHS-activated acrylamide (B121943) + Cysteine | KPi Buffer, pH 7.0, 23 °C | Qualitative fluorescence turn-on | Rapid emission increase at 493 nm | researchgate.net |

Intermediates and Transition State Analysis in this compound Synthesis

Computational studies, particularly using density functional theory (DFT), have provided a detailed energy landscape for the formation of this compound from cyclopropenone precursors. nih.gov This analysis has identified key intermediates and the activation energies of the transition states connecting them.

The reaction between 2-methylcyclopropenone and cysteamine thiolate in water serves as a model system: nih.gov

Transition State 1 (TS1): The initial conjugate addition proceeds through TS1 with a Gibbs free energy of activation (ΔG‡) of 14.6 kcal·mol⁻¹. This leads to an unstable thio-enolate adduct. nih.gov

Intermediate [B]⁻: The resulting thio-enolate intermediate is thermodynamically unstable relative to the starting materials (ΔG = +10.5 kcal·mol⁻¹), highlighting the reversibility of this initial step. nih.gov

Transition State 2 (TS2): The subsequent intramolecular cyclization of the amino group onto the carbonyl proceeds via TS2, with a ΔG‡ of 14.9 kcal·mol⁻¹. nih.gov

Intermediate [C]: This leads to the formation of a much more stable, neutral tetrahedral intermediate, a bicyclic 2-thia-5-azabicyclo[4.1.0]heptane structure. Its formation is exothermic (ΔG = -8.4 kcal·mol⁻¹) due to the release of ring strain. nih.gov

Transition State 3 (TS3): The deprotonated form of intermediate [C] undergoes a rapid ring-expansion. This step has a very low intrinsic barrier (TS3) of only 5.9 kcal·mol⁻¹. nih.govacs.org

Product [D]: The formation of the final this compound product is strongly exothermic, with a ΔG of -41.9 kcal·mol⁻¹, which aligns with the observed high stability of the resulting conjugate. nih.govacs.org

| State | Description | Gibbs Free Energy (ΔG) / Activation Energy (ΔG‡) (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| TS1 | Transition state for conjugate addition | 14.6 (‡) | nih.gov |

| [B]⁻ | Thio-enolate adduct intermediate | +10.5 | nih.gov |

| TS2 | Transition state for intramolecular cyclization | 14.9 (‡) | nih.gov |

| [C] | Bicyclic tetrahedral intermediate | -8.4 | nih.gov |

| TS3 | Transition state for ring-expansion | 5.9 (‡) | nih.govacs.org |

| [D] | This compound product | -41.9 | nih.govacs.org |

Chemical Reactivity and Derivatization Strategies of the 1,4 Thiazepan 5 One Scaffold

Oxidative Transformations of the Thiazepan Ring

The presence of a sulfur atom in the 1,4-thiazepan-5-one ring makes it susceptible to oxidative transformations, which can be a key strategy for modifying its properties.

Formation of Sulfoxides and Sulfones

The sulfur atom within the thiazepan ring can be readily oxidized to form the corresponding sulfoxides and sulfones. vulcanchem.com This transformation is a common strategy to alter the polarity, solubility, and biological activity of the parent compound. The oxidation can be achieved using a variety of oxidizing agents. For instance, reagents such as hydrogen peroxide or potassium permanganate (B83412) are effective for this purpose. The selective formation of sulfoxides over sulfones can be achieved under controlled conditions. nih.gov For example, using a controlled amount of an oxidizing agent like Oxone® can favor the formation of the sulfoxide (B87167). nih.gov Further oxidation leads to the formation of the sulfone, a tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (B1342524) derivative. smolecule.com

Common oxidizing agents and their typical applications in the synthesis of sulfoxides and sulfones are summarized in the table below.

| Oxidizing Agent | Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | A common and relatively green oxidizing agent. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfoxides, Sulfones | A strong oxidizing agent. |

| Oxone® | Sulfoxides | Can be controlled for selective sulfoxide formation. nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfones | Often used for the oxidation of sulfides to sulfones. |

Reductive Transformations

Reduction of the this compound scaffold offers another avenue for structural diversification, leading to the formation of reduced thiazepine derivatives and fully saturated 1,4-thiazepanes. vulcanchem.com

Synthesis of Reduced Thiazepine Derivatives

The carbonyl group of the this compound ring can be reduced to a hydroxyl group, yielding a 1,4-thiazepan-5-ol derivative. This transformation can be accomplished using various reducing agents. vulcanchem.com

Conversion of 1,4-Thiazepanones to 1,4-Thiazepanes

The complete reduction of the amide functionality in this compound leads to the formation of the corresponding 1,4-thiazepane (B1286124). nih.govnih.gov This transformation removes the carbonyl group and introduces a secondary amine, significantly altering the structural and electronic properties of the molecule. A common method for this reduction involves the use of sodium borohydride (B1222165) in the presence of iodine or borane (B79455) dimethylsulfide complex. nih.gov This two-step process, involving the synthesis of the thiazepanone followed by its reduction, provides access to a diverse range of 3D fragments for screening libraries. nih.govnih.govresearchgate.net

A summary of common reducing agents and their products is presented below.

| Reducing Agent | Starting Material | Product |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | Reduced thiazepine derivatives |

| Sodium Borohydride (NaBH₄) | This compound | Reduced thiazepine derivatives |

| Sodium Borohydride/Iodine | This compound | 1,4-Thiazepane nih.gov |

| Borane Dimethylsulfide | This compound | 1,4-Thiazepane nih.gov |

Nucleophilic Substitution Reactions

The this compound scaffold contains a nucleophilic nitrogen atom within the ring, which can participate in various substitution reactions. vulcanchem.com

Reactions at Amino Group Substituents

The nitrogen atom of the thiazepan ring can act as a nucleophile, allowing for the introduction of various substituents. vulcanchem.com These reactions typically involve the alkylation or acylation of the nitrogen atom. vulcanchem.com For instance, the nitrogen can react with alkyl halides or acyl chlorides to introduce new functional groups, thereby modifying the compound's properties. These reactions are fundamental in creating diverse libraries of this compound derivatives for further biological evaluation.

| Reagent Type | Reaction | Product |

| Alkyl Halides | N-Alkylation | N-substituted 1,4-thiazepan-5-ones |

| Acyl Chlorides | N-Acylation | N-acylated 1,4-thiazepan-5-ones |

Transformations Involving the Thienyl Ring

The thienyl moiety, when attached to the this compound core, presents a site for various chemical modifications, allowing for the synthesis of diverse analogues. While literature specifically detailing transformations on the thienyl ring of this compound itself is limited, the general reactivity of thienyl groups in other heterocyclic systems provides a strong predictive framework for potential derivatization strategies. The key intermediate, (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, is known to be susceptible to reactions such as oxidation, reduction, and substitution. Nucleophilic substitution reactions can reportedly occur at both the amino group and the thienyl ring.

Electrophilic Aromatic Substitution: The thiophene (B33073) ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions, typically at the position adjacent to the sulfur atom (C2 or C5). core.ac.ukresearchgate.net In the case of a 2-substituted thienyl ring on the thiazepanone scaffold, electrophilic attack would be expected to occur preferentially at the C5 position. Standard electrophilic substitution reactions applicable to thiophenes include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). A bromo-thienyl derivative can serve as a versatile handle for subsequent cross-coupling reactions. vulcanchem.com

Nitration and Sulfonation: These reactions introduce nitro or sulfonic acid groups, respectively, which can act as directing groups or be further transformed.

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide (DMF), can introduce a formyl group, which is a key precursor for many other functional groups. core.ac.uk

Acylation: Friedel-Crafts acylation can install various acyl groups onto the thienyl ring, providing another avenue for diversification. chim.it

Nucleophilic Aromatic Substitution and Cross-Coupling: While less common on unsubstituted thiophenes, nucleophilic aromatic substitution is feasible on thienyl rings bearing activating groups (e.g., nitro groups) or good leaving groups (e.g., halogens). vulcanchem.com The introduction of a halogen, as mentioned above, is a key strategy to enable a wide array of palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. Potential transformations include:

Suzuki-Miyaura Coupling: Reaction of a bromo-thienyl derivative with boronic acids or esters to introduce new aryl or alkyl groups. vulcanchem.com

Buchwald-Hartwig Amination: Coupling with amines to form amino-thienyl derivatives. vulcanchem.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

These established reactivity patterns for the thienyl ring highlight the significant potential for postsynthetic modification of the 2-(2-thienyl)-1,4-thiazepan-5-one scaffold, enabling the exploration of structure-activity relationships.

Functionalization for Library Development and Chemical Space Exploration

The this compound scaffold is a valuable core structure for the development of screening libraries aimed at exploring new areas of chemical space. Its inherent three-dimensional character makes it an attractive alternative to the flat, aromatic ring-heavy scaffolds that dominate many existing fragment libraries. Fragments with greater 3D character have demonstrated improved specificity in protein-binding assays.

A significant advancement in this area is the development of a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols to efficiently produce a diverse range of 1,4-thiazepan-5-ones. This method is robust, proceeds in good yield within 0.5 to 3 hours, and tolerates a broad scope of substituents on the α,β-unsaturated ester, making it ideal for library synthesis. The resulting thiazepanones can be further functionalized, for instance through reduction of the amide carbonyl, to generate 1,4-thiazepanes with even greater 3D complexity.

This synthetic approach was successfully utilized to generate a library of 1,4-thiazepanones and 1,4-thiazepanes which were subsequently screened for biological activity. An NMR fragment screen identified acylated 1,4-thiazepanes as novel ligands for BET (bromodomain and extraterminal domain) bromodomains, highlighting the utility of this scaffold in discovering inhibitors for challenging drug targets. The synthesis provides ready access to diverse 3D fragments that are currently underrepresented in screening collections, thereby expanding the explorable chemical space for drug discovery. core.ac.uk

The reaction of N-terminal cysteine residues in peptides and proteins with specific reagents like N-hydroxy succinimide (B58015) (NHS) acrylates can also generate the stable this compound core. This bioconjugation strategy allows for the site-selective modification of proteins and the attachment of various payloads, further demonstrating the scaffold's utility in creating functionalized biomolecules for therapeutic or diagnostic purposes. acs.org

The table below outlines the scope of a one-pot synthesis strategy for generating a library of this compound derivatives, demonstrating its suitability for chemical space exploration.

| Substituent on α,β-Unsaturated Ester | Amino Thiol Component | Resulting Scaffold Feature | Potential for Library Diversity |

|---|---|---|---|

| Aryl (e.g., Phenyl, Thienyl) | Cysteamine (B1669678) | Aryl group at C7 | High (variation in aromatic/heteroaromatic rings) |

| Alkyl (e.g., Methyl, Ethyl) | Cysteamine | Alkyl group at C7 | Moderate (variation in chain length and branching) |

| Substituted Phenyl | Substituted Cysteamine | Substitution on both aryl ring and thiazepan core | Very High (combinatorial possibilities) |

| Various Esters (e.g., Methyl, Ethyl) | Cysteamine | Consistent thiazepanone core | Enables systematic exploration of C7 substituents |

Advanced Spectroscopic and Structural Elucidation of 1,4 Thiazepan 5 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1,4-thiazepan-5-one derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information regarding the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Ring Systems and Substituents

The ¹H and ¹³C NMR spectra of this compound derivatives provide characteristic chemical shifts that are indicative of the seven-membered ring and its substituents. The protons and carbons of the thiazepane ring typically appear in specific regions of the NMR spectrum, influenced by the electronic effects of the sulfur atom, the amide carbonyl group, and any substituents present.

In ¹H NMR, protons adjacent to the sulfur atom and the nitrogen atom of the amide group exhibit distinct chemical shifts. For instance, in a study of various this compound derivatives, the methylene (B1212753) protons of the ring system displayed complex splitting patterns due to their diastereotopic nature. nih.gov The chemical shifts of substituent groups can also provide valuable structural information.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the lactam ring is particularly diagnostic, typically resonating at a downfield chemical shift. The carbons bonded to the sulfur and nitrogen atoms also show characteristic shifts. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 4.71 (m) | 55.2 |

| C3-H₂ | 2.47-2.60 (m) | 33.4 |

| C6-H | 5.33 (m) | 60.1 |

| C7-H₂ | 4.47, 3.25 (m) | 45.8 |

| C5=O | - | 170.5 |

| N4-H | 8.03 (d) | - |

| N-CH₃ | 3.23 (s) | 30.1 |

| Aromatic-H | 7.52-7.75 (m) | 125-135 |

Note: Data is generalized from typical values found in the literature for substituted this compound systems. nih.govlibretexts.org Actual values will vary depending on the specific substituents and the solvent used.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.com

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. raco.cat The fragmentation of the this compound ring system can occur through various pathways, often initiated by cleavage of the bonds adjacent to the heteroatoms or the carbonyl group. ugm.ac.idscirp.orgsapub.org For example, cleavage at the carbonyl group can yield fragments corresponding to different parts of the molecule. The presence of specific isotopes, such as the M+2 peak for sulfur-containing compounds, can further aid in structural confirmation. sapub.org Tandem mass spectrometry (MS/MS) experiments can be used to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights. scirp.org

Table 2: Common Fragmentation Pathways for this compound Derivatives in Mass Spectrometry

| Precursor Ion | Fragmentation Pathway | Resulting Fragment |

| [M+H]⁺ | Loss of a substituent from the nitrogen or sulfur | [M+H - R]⁺ |

| [M+H]⁺ | Cleavage of the amide bond | Fragments corresponding to the acyl and amine portions |

| [M+H]⁺ | Ring opening followed by loss of small neutral molecules (e.g., CO, H₂S) | Various smaller fragment ions |

Note: The specific fragmentation patterns will be highly dependent on the substitution pattern of the this compound derivative and the ionization method employed.

X-ray Crystallography for Absolute Configuration and Stereochemical Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound derivatives in the solid state. ugr.es By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of all atoms in the molecule. mdpi.comethz.ch

This technique is particularly crucial for establishing the absolute configuration of chiral centers within the molecule. google.com For derivatives with multiple stereocenters, X-ray crystallography can unambiguously determine their relative and absolute stereochemistry, which is often difficult to ascertain by other spectroscopic methods alone. acs.orgchemrxiv.org The resulting crystal structure provides precise information on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the crystalline state. This information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.comdrawellanalytical.com For this compound derivatives, the most characteristic absorption is the strong band corresponding to the C=O stretching vibration of the lactam (amide) group, which typically appears in the range of 1630-1680 cm⁻¹. uobaghdad.edu.iquobaghdad.edu.iq Other important vibrations include the N-H stretch (if present), C-H stretches, and C-N and C-S stretches. scirp.orgresearchgate.net The disappearance of certain bands, such as the S-H and N-H stretches of the starting materials, can confirm the successful formation of the thiazepane ring. uobaghdad.edu.iq

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. mrclab.comazooptics.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. researchgate.net The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. azooptics.com For this compound derivatives, the electronic transitions are typically associated with the amide chromophore and any aromatic or conjugated substituents. The position and intensity of the absorption bands can be influenced by the solvent and the specific substitution pattern of the molecule. uobaghdad.edu.iqresearchgate.net

Table 3: Characteristic IR and UV/Vis Absorption Data for this compound Derivatives

| Spectroscopic Technique | Functional Group/Chromophore | Typical Absorption Range |

| IR Spectroscopy | C=O (lactam) stretch | 1630-1680 cm⁻¹ |

| IR Spectroscopy | N-H stretch (if present) | 3200-3400 cm⁻¹ |

| IR Spectroscopy | C-N stretch | 1200-1350 cm⁻¹ |

| UV/Vis Spectroscopy | Amide n → π* transition | ~220 nm |

| UV/Vis Spectroscopy | Aromatic π → π* transitions | 250-300 nm (if aromatic substituents are present) |

Note: These are general ranges and the exact values will depend on the specific molecular structure and its environment.

Computational Chemistry Applications in 1,4 Thiazepan 5 One Research

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations have been pivotal in elucidating the detailed reaction mechanism by which 1,4-thiazepan-5-one is formed, particularly from the reaction of monosubstituted cyclopropenone (CPO) reagents with the 1,2-aminothiol group of N-terminal cysteine residues. acs.orgnih.gov These computational studies model the reaction pathway, identify transition states, and calculate the associated energy barriers, providing a molecular-level understanding of the reaction's feasibility and selectivity. acs.orgchemrxiv.org

The reaction is understood to proceed through a sequence of conjugation addition, cyclization, and ring expansion. mdpi.com QM calculations, often using a simplified model such as 2-methylcyclopropenone and cysteamine (B1669678), have mapped out the free energy surface of the entire process. acs.org

Key findings from QM investigations include:

Initial Nucleophilic Attack: The process begins with a nucleophilic conjugate addition of the cysteamine thiolate to the β-carbon of the cyclopropenone ring. acs.orgnih.gov This step proceeds through a transition state, labeled TS1 , with a calculated activation free energy (ΔG‡) of approximately 14.6 kcal·mol⁻¹. acs.orgnih.gov

Unstable Intermediate: This initial addition forms a thio-enolate adduct which is energetically unstable relative to the starting materials. acs.orgnih.gov

Intramolecular Cyclization: The subsequent and crucial step is the intramolecular addition of the amino group to the cyclopropanone (B1606653) carbonyl. acs.org This cyclization passes through a second transition state, TS2 , with a similar activation free energy (ΔG‡) of about 14.9 kcal·mol⁻¹. acs.org This step leads to a more stable bicyclic tetrahedral intermediate. acs.org The formation of this intermediate is exothermic, driven by the release of significant ring strain as the carbonyl carbon rehybridizes from sp² to sp³. acs.org

Ring Expansion: The final stage involves the irreversible ring-expansion of the bicyclic intermediate, which ultimately yields the stable seven-membered this compound ring structure. chemrxiv.org

These computational analyses explain the high selectivity of the reaction for N-terminal cysteines, as the mechanism requires a pendant amino group in the correct proximity to the thiol, a feature unique to 1,2-aminothiols and absent in internal cysteine residues. acs.org

| Parameter | Description | Calculated Value (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| ΔG‡TS1 | Activation free energy for the initial conjugate addition of the thiolate. | 14.6 | acs.orgnih.gov |

| ΔG‡TS2 | Activation free energy for the intramolecular addition of the amino group. | 14.9 | acs.org |

| ΔG[B]⁻ | Free energy of the unstable thio-enolate adduct intermediate. | 10.5 | acs.orgnih.gov |

| ΔG[C] | Free energy of the bicyclic tetrahedral intermediate. | -8.4 | acs.org |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational quantum mechanical method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a powerful tool for understanding the distribution of electrons within a molecule and predicting its chemical reactivity. scispace.commdpi.comd-nb.info In the context of this compound and its precursors, DFT studies have been essential for characterizing its electronic properties and explaining its reactivity. nih.govvulcanchem.com

DFT calculations provide insights into:

Electron Density Distribution: By calculating the electron density, DFT helps to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.com For the reagents that form this compound, this analysis confirms the nucleophilicity of the thiol and amine groups on cysteine and the electrophilic nature of the cyclopropenone ring system. acs.orgsciencepublishinggroup.com

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO's energy and location relate to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. sciencepublishinggroup.com

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity through indices such as electronegativity, chemical hardness, and the electrophilicity index. scispace.commdpi.com These parameters can be calculated for the reactants to predict their behavior in the reaction that forms the this compound linkage.

Transition State Geometries: DFT methods, such as those employing the M06-2X functional, are used to locate and characterize the geometries and energies of the transition states along the reaction pathway. researchgate.net This information is critical for understanding the reaction kinetics and corroborates the mechanistic steps determined by broader QM calculations. vulcanchem.com

For instance, DFT calculations on thiazepane derivatives have been used to determine electronic properties like the dipole moment, which is influenced by the electronegative oxygen and sulfur atoms within the ring. vulcanchem.com These studies collectively affirm the electronic features that drive the selective and efficient formation of the this compound structure, making it a reliable component in bioconjugation chemistry.

Molecular Dynamics (MD) Simulations for Conformational Analysis (if applicable)

Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. mdpi.com It provides valuable information on the dynamic character and conformational flexibility of molecules, which is essential in fields like drug design and materials science. mdpi.commdpi.com

While specific, published MD simulation studies focusing exclusively on the conformational ensemble of isolated this compound are not prominent in the literature, the applicability of this technique is clear. The seven-membered 1,4-thiazepane (B1286124) ring is known to be flexible and can adopt various conformations, such as a chair-like conformation. vulcanchem.com

MD simulations would be highly applicable for:

Exploring Conformational Space: An MD simulation could systematically explore the potential energy surface of this compound to identify low-energy, stable conformations and the energy barriers between them. This is particularly important for a flexible seven-membered ring.

Analyzing Solvent Effects: By performing simulations in an explicit solvent like water, MD can reveal how interactions with the solvent influence the conformational preferences of the molecule.

Investigating Substituted Derivatives: When the this compound core is part of a larger bioconjugate, attached to a peptide or protein, MD simulations are indispensable for understanding how the linker affects the protein's structure and dynamics, and vice-versa. wesleyan.edu It can shed light on the flexibility of the linker and the spatial orientation of the conjugated payload.

The methodology for such a study would involve simulating the molecule for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of its conformational landscape. mdpi.com The resulting trajectory can then be analyzed to cluster conformations and determine the most populated structural states.

Prediction of Drug-Target Relationships and Structural Features

Computational methods play a crucial role in predicting how a molecule might interact with a biological target, a key step in drug discovery. paperswithcode.com For this compound, its primary and well-documented "drug-target relationship" is its formation as a stable covalent linker in bioconjugation, specifically targeting proteins with an N-terminal cysteine. acs.orgnih.gov

The prediction of this highly specific interaction is rooted in the computational elucidation of its formation mechanism:

Selectivity Prediction: QM and DFT calculations have been the primary tools for predicting and explaining the remarkable selectivity of cyclopropenone-based reagents for N-terminal cysteines over internal cysteines or other nucleophilic residues. acs.orgnih.gov The calculations show that the reaction pathway requiring both a thiol and a nearby amine is highly favored for a 1,2-aminothiol structure, thus predicting that N-terminal cysteines will be the preferred target. acs.org

Structural Feature Identification: Computational studies identify the key structural features necessary for the interaction: the 1,2-aminothiol on the target protein and the strained three-membered cyclopropenone ring on the reagent. acs.orgchemrxiv.org The reaction effectively transforms these features into the stable seven-membered this compound ring. chemrxiv.org

Beyond its role as a linker, derivatives of the core thiazepane structure have been noted for potential pharmacological activities, such as calcium channel blocking properties. smolecule.com In this broader context, computational drug-target prediction could involve:

Molecular Docking and Scoring: Simulating the binding of various this compound derivatives into the active site of a target protein (like a calcium channel) to predict binding affinity and pose.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in a series of active thiazepanone derivatives that is responsible for their biological activity.

Deep Learning and AI: Modern approaches use deep learning and artificial intelligence to screen vast libraries of compounds against protein targets to predict binding affinity, potentially identifying novel therapeutic uses for this compound-based scaffolds. paperswithcode.comdrugtargetreview.comarxiv.org For example, some models use protein and compound sequence/structural information to predict drug-target interaction strength. paperswithcode.com

These predictive models, validated by the precise and successful experimental application of this compound in selective protein modification, underscore the power of computational chemistry in modern molecular science. nih.gov

Biological Activity and Medicinal Chemistry of 1,4 Thiazepan 5 One Derivatives

Pharmacological Properties and Mechanistic Insights

The 1,4-thiazepan-5-one scaffold is a seven-membered heterocyclic ring system that has garnered attention in medicinal chemistry for its three-dimensional character and its role as a versatile template for developing biologically active molecules. nih.gov Derivatives of this core structure have been investigated for a range of pharmacological activities, demonstrating interactions with various enzymes and receptors, as well as exhibiting antimicrobial properties.

Derivatives of perhydro-1,4-thiazepin-5-one have been synthesized and evaluated as inhibitors of angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin system responsible for controlling blood pressure. nih.gov The mechanism of action for these compounds involves binding to the active site of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation.

One notable example is (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, which serves as a crucial intermediate in the synthesis of Temocapril, a clinically used ACE inhibitor. The specific stereochemistry of this derivative is critical for its biological activity, as the (2S,6R) configuration is essential for effective binding to the enzyme. Any inversion at its chiral centers can lead to a significant reduction in inhibitory affinity.

Research into the structure-activity relationship (SAR) of these derivatives has revealed key structural requirements for potent ACE inhibition. Studies on α-[[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]]acetic acids and their corresponding dicarboxylic acids have shown that the stereochemistry of substituents on the thiazepan-5-one ring is crucial. nih.gov Potent in vitro inhibitory activity was observed in dicarboxylic acids that possess a pseudoequatorial amino group at the 6-position and a pseudoequatorial hydrophobic substituent at either the 2- or 3-position of the ring, which adopts a chair conformation. nih.govebi.ac.uk Furthermore, when administered orally, monoester monoacids with hydrophobic groups at the 2-position showed a more prolonged suppression of the pressor response to angiotensin I compared to those with substituents at the 3-position. nih.govebi.ac.uk

Some 1,4-thiazepine-2,5-dione derivatives have also been explored as potential prodrugs for ACE inhibition. nih.gov These compounds are designed to undergo ring-opening reactions in vivo to release the biologically active free sulfhydryl (SH) compounds, which are potent ACE inhibitors. nih.gov

| Compound Structure/Description | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Dicarboxylic acids with pseudoequatorial amino groups (C6) and pseudoequatorial hydrophobic substituents (C2 or C3) | Angiotensin-Converting Enzyme (ACE) | In Vitro Activity | Potent Inhibition | nih.gov |

| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Angiotensin-Converting Enzyme (ACE) | Function | Key intermediate for the ACE inhibitor Temocapril | |

| (2R,6S)-diastereomer of 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Angiotensin-Converting Enzyme (ACE) | Inhibitory Activity | Negligible |

Nitric oxide synthases (NOS) are enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. researchgate.netresearchgate.net Overproduction of NO is linked to several diseases, making NOS inhibitors a subject of therapeutic interest. researchgate.netnih.gov

A series of imino analogs of thiazepane have been synthesized and assessed for their ability to inhibit human nitric oxide synthases. researchgate.netnih.gov Within this series, a thiazepane derivative emerged as the most potent inhibitor of inducible nitric oxide synthase (iNOS), with an IC₅₀ value of 0.19 µM. researchgate.netnih.gov This highlights the potential of the thiazepane scaffold in developing selective inhibitors for NOS isoforms. researchgate.net

| Compound Description | Target Isoform | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Imino thiazepane analog (Compound 25) | Inducible Nitric Oxide Synthase (iNOS) | IC₅₀ | 0.19 µM | researchgate.netnih.gov |

The Bromodomain and Extraterminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional activation. nih.gov They are considered important targets, particularly in cancer research. nih.govnih.gov

The this compound ring system, valued for its pronounced three-dimensional structure, is underrepresented in typical fragment screening libraries which are often dominated by flat aromatic scaffolds. nih.gov A nuclear magnetic resonance (NMR) fragment screen identified acylated 1,4-thiazepanes as novel ligands for BET bromodomains. nih.govresearchgate.net Subsequently, an efficient, one-pot synthesis was developed to create 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. nih.gov These thiazepanones serve as precursors that can be reduced and functionalized to generate a diverse library of 1,4-thiazepanes for screening. nih.gov

Several of the synthesized 1,4-thiazepane (B1286124) derivatives were characterized as new BET bromodomain ligands using protein-observed ¹⁹F NMR, with some maintaining affinity for the first bromodomain of BRD4 (BRD4-D1). nih.gov

| Compound | Target | Activity Metric (Kd) | Result | Reference |

|---|---|---|---|---|

| Acylated 1,4-thiazepane (Fragment hit 1a) | BET Bromodomain | Binding identified | Identified as a lead 3D fragment hit | nih.gov |

| 1,4-thiazepane derivative (1g) | BRD4-D1 | Kd | ~200 µM | nih.gov |

| 1,4-thiazepane derivative (1h) | BRD4-D1 | Kd | ~450 µM | nih.gov |

Noradrenaline (norepinephrine) reuptake inhibitors (NRIs) are a class of drugs that block the action of the norepinephrine (B1679862) transporter (NET). wikipedia.org This action leads to an increase in the extracellular concentration of noradrenaline, thereby enhancing adrenergic neurotransmission. wikipedia.org NRIs are utilized in the treatment of various conditions, including depression and anxiety disorders. wikipedia.orgmayoclinic.org

While direct studies on this compound derivatives as noradrenaline reuptake inhibitors are not extensively documented in the provided context, research on structurally related heterocyclic systems provides relevant insights. For instance, derivatives of 1,4-oxazepane, which shares a seven-membered ring structure with a heteroatom at position 4, have been synthesized and evaluated as peripheral-selective noradrenaline reuptake inhibitors. researchgate.net This suggests that the broader class of seven-membered heterocycles, including thiazepanes, may possess the potential for modulation of the norepinephrine transporter.

The search for new antimicrobial agents is a critical area of pharmaceutical research due to rising antibiotic resistance. mdpi.comajol.info Studies have indicated that derivatives of the this compound scaffold possess significant antimicrobial properties.

Specifically, the compound (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one has been evaluated for its effectiveness against various bacterial strains. Research findings have demonstrated its activity against both Gram-negative and Gram-positive bacteria.

| Compound | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Escherichia coli | MIC | 15 µg/mL | |

| Staphylococcus aureus | MIC | 20 µg/mL |

Antimicrobial Properties

Efficacy Against Bacterial Strains

Derivatives of thiazepane and related sulfur-nitrogen heterocycles have demonstrated notable antibacterial properties. The efficacy often depends on the specific substitutions on the heterocyclic core. For instance, studies on thiazole (B1198619) derivatives incorporating a thiazolidin-4-one structure have shown varied antimicrobial activity. scielo.br One such study found that a derivative with a 2,6-dichlorobenzylidene substitution (compound 4b) was the most active against several bacterial species, particularly Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. scielo.br Another derivative with a 2,6-dihydroxybenzylidene group (compound 4c) was most effective against Escherichia coli, showing an MIC value below 31.25 µg/mL. scielo.br

Other related heterocyclic systems have also yielded potent antibacterial agents. Certain rhodanine (B49660) derivatives exhibited excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values ranging from 1.12 to 1.5 µg/mL, making them as potent or even more so than the reference antibiotic amoxicillin. scirp.org Furthermore, a series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties were evaluated against several plant-pathogenic bacteria. nih.gov The most effective compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), displayed a superior 50% effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo) compared to established agents like bismerthiazol. nih.gov Investigations using scanning electron microscopy revealed that this compound's mechanism involves the rupture of the bacterial cell membrane. nih.gov

| Compound Class | Specific Derivative | Bacterial Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one | Compound 4b (2,6-dichlorobenzylidene) | K. pneumoniae | 62.5 µg/mL | scielo.br |

| Thiazolidin-4-one | Compound 4c (2,6-dihydroxybenzylidene) | E. coli | <31.25 µg/mL | scielo.br |

| Rhodanine | Compound 3a | E. coli | 1.12 µg/mL | scirp.org |

| Rhodanine | Compound 5a | P. aeruginosa | 1.5 µg/mL | scirp.org |

| N-phenylacetamide | Compound A1 | X. oryzae pv. Oryzae | 156.7 µM (EC50) | nih.gov |

| 1,4-Naphthoquinone | Compound 7 | Bacillus subtilis | 2.1 µg/mL | nih.gov |

Anticancer Potential

The this compound ring is a key structural feature in several natural and synthetic compounds with significant anticancer properties. mdpi.comresearchgate.net These derivatives exert their effects through various mechanisms, including the inhibition of critical cellular pathways and direct cytotoxicity against cancer cells. acs.org

Derivatives containing the thiazepane or related heterocyclic scaffolds have been shown to interfere with multiple signaling pathways essential for tumor progression. A notable example involves the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. acs.org Novel 1,4-thiazepine (TZEP) derivatives modified with an enyne moiety have been shown to inhibit EGFR kinase activity. acs.org Specifically, one derivative, TZEP7, was found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and increasing caspase levels, thereby promoting programmed cell death. acs.org

Another important target is the cellular cytoskeleton. Related thiazolidinone compounds can inhibit the polymerization of tubulin, a crucial protein for forming microtubules. nih.gov This disruption leads to mitotic arrest and subsequent cell death, preventing cancer progression. nih.gov

More recently, acylated 1,4-thiazepanes were identified as ligands for Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, which are recognized as important anticancer drug targets. nih.gov Additionally, natural products like ulbactins F and G, which incorporate a this compound ring, have been found to inhibit the migration of tumor cells. researchgate.net Other related compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, are believed to exert their anticancer effects through the activation of caspases 3 and 8 and by modulating BAX proteins, ultimately leading to apoptosis. mdpi.com

The anticancer potential of 1,4-thiazepane-containing compounds has been quantified using cytotoxicity assays against various cancer cell lines, including the National Cancer Institute's 60-cell line panel (NCI-60). mdpi.comresearchgate.net A prominent example is Verrucosamide, a natural thiodepsipeptide that features two 1,4-thiazepane rings in its structure. mdpi.comresearchgate.net

In the NCI-60 bioassay, Verrucosamide demonstrated moderate and selective cytotoxicity. mdpi.comresearchgate.netnih.gov It was particularly effective against the MDA-MB-468 breast carcinoma cell line, with a lethal dose 50 (LD50) of 1.26 µM, and the COLO 205 colon adenocarcinoma cell line, with an LD50 of 1.4 µM. mdpi.comresearchgate.net Synthetic 1,4-thiazepine (TZEP) derivatives have also shown potent cytotoxic effects against a panel of human cancer cell lines that overexpress EGFR. acs.org

| Compound | Cancer Type | Cell Line | Activity (LD50/GI50) | Reference |

|---|---|---|---|---|

| Verrucosamide | Breast Carcinoma | MDA-MB-468 | 1.26 µM (LD50) | mdpi.comresearchgate.net |

| Verrucosamide | Colon Adenocarcinoma | COLO 205 | 1.4 µM (LD50) | mdpi.comresearchgate.net |

| Triazole Analogue 8a | Leukemia | CCRF-CEM | <0.01 µM (GI50) | rsc.org |

| Triazole Analogue 8a | Melanoma | MDA-MB-435 | 0.014 µM (GI50) | rsc.org |

Inhibition of Specific Cellular Pathways Involved in Tumor Growth

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of thiazepane analogues and related heterocycles. mdpi.comresearchgate.net Thiazepane derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator in the inflammatory process. researchgate.net

Studies on related thiazolidinone derivatives have provided further evidence of anti-inflammatory effects. mdpi.com In a carrageenan-induced mouse paw edema model, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity. mdpi.com The most effective compounds provided up to 57.8% protection against edema, which was more significant than the 47% protection offered by the reference drug, indomethacin, at the same molar concentration. mdpi.com The mechanism of action for these compounds was identified as the inhibition of the cyclooxygenase-1 (COX-1) enzyme. mdpi.com Other heterocyclic derivatives, such as those based on a 1,4-dihydropyridine (B1200194) scaffold, have been shown to exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the secretion of the anti-inflammatory mediator IL-10. nih.gov

| Compound | Edema Inhibition (%) | Reference |

|---|---|---|

| Compound 13 (2,3-di-Cl) | 57.8% ± 1.3% | mdpi.com |

| Compound 16 (3-Br) | 57.6% ± 1.4% | mdpi.com |

| Compound 12 (4-Cl) | 55.6% ± 1.5% | mdpi.com |

| Compound 8 (4-NO2) | 55.4% ± 1.5% | mdpi.com |

| Indomethacin (Reference) | 47.0% | mdpi.com |

Antidepressant Activity (related thiazepan derivatives)

The structural framework of thiazepane is related to various classes of compounds that have been investigated for antidepressant properties. mdpi.comnih.gov For example, a series of novel benzothiazole (B30560) derivatives demonstrated significant antidepressant-like effects in established animal models, such as the tail suspension test (TST) and the modified forced swimming test (MFST). mdpi.com The effects were comparable to the reference drug fluoxetine (B1211875) and appeared to be specific, as they did not alter the spontaneous locomotor activity of the animals. mdpi.com

Similarly, new dibenzothiadiazepine derivatives have been synthesized and evaluated for potential antidepressant activity. nih.gov Further research into benzo[b]thiophene derivatives identified compounds with a dual affinity for the 5-HT7 receptor and the serotonin (B10506) transporter (SERT), both of which are important targets in the treatment of depression. unav.edu One of these dual-affinity compounds was notable for reducing immobility time in the forced swimming test after only a single acute administration, suggesting a rapid onset of action. unav.edu Other related structures, such as 1,2,3-triazolo-1,4-benzodiazepine derivatives, have also shown antidepressant properties by significantly decreasing the duration of immobility in the TST. nuph.edu.ua

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound analogues. Although comprehensive SAR studies on the thiazepane core itself are limited by the need for more robust and diversified synthetic routes, research on structurally related heterocycles provides valuable insights. nih.gov

For anticancer activity, studies on thiazolidin-4-one derivatives have shown that specific substitutions are pivotal. nih.gov The presence of electron-withdrawing groups or certain moieties like a 5-bromophenyl group can enhance anticancer effects. nih.gov In a series of 1,3,4-thiadiazole derivatives, the nature of the substituent on a piperazine (B1678402) ring attached to the core structure significantly affected antitumor potency, with more lipophilic groups generally improving activity. mdpi.com

In the context of anti-inflammatory activity, SAR studies of thiazolidinone derivatives revealed that the hydrophobic character of substituents on an attached benzylidene ring was important for efficacy. mdpi.com The position of the substituent on the ring also played a critical role in determining the level of activity. mdpi.com

For antibacterial agents, preliminary SAR studies of N-phenylacetamide derivatives containing a thiazole moiety have been conducted. nih.gov These studies help to correlate specific structural modifications with changes in antibacterial efficacy, guiding the design of more potent compounds. nih.gov A significant challenge in the field remains the development of versatile synthetic methods that would allow for the creation of diverse libraries of 1,4-thiazepane analogues, which would enable more thorough SAR exploration. nih.gov

Bioconjugation and Chemical Biology Applications of 1,4 Thiazepan 5 One Linkages

Site-Selective Protein Modification Strategies

The ability to modify a single, specific amino acid on a protein in the presence of other reactive residues is a significant challenge in bioconjugation. nih.gov The 1,4-thiazepan-5-one linkage provides a robust solution for achieving such selectivity, particularly targeting the unique reactivity of N-terminal cysteine (NCys) residues. nih.govacs.org

N-Terminal Cysteine Modification via this compound Formation

The 1,2-aminothiol group of an N-terminal cysteine residue presents a unique binuclophilic handle that can be exploited for highly selective ligation reactions. nih.govresearchgate.net This has led to the development of specific reagents that react preferentially with this motif to form the stable, seven-membered this compound ring. nih.govamazonaws.com

Monosubstituted cyclopropenone (CPO) reagents have been identified as highly effective for the selective modification of N-terminal cysteine residues. nih.govacs.org These reagents react specifically with the 1,2-aminothiol group to yield a stable this compound linkage under mild, biocompatible conditions (aqueous buffer, pH 7, 4–25 °C). nih.govacs.orgchemrxiv.org The reaction involves a ring-expansion of the cyclopropenone following a sequential nucleophilic attack by the sulfhydryl and α-amino groups of the N-terminal cysteine. amazonaws.comchemrxiv.org